CCR5 Antagonist Activity: 3-Pyrazolylpiperidine vs. Extensively Studied 4-Pyrazolylpiperidine Series
Preliminary pharmacological screening identified 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine as a CCR5 antagonist [1]. In contrast, the vast majority of published SAR data for pyrazole-piperidine CCR5 antagonists focuses on the 4-(pyrazolyl)piperidine series, where antiviral potency is highly sensitive to benzylpyrazole substitution [2]. This indicates that the 3-substituted scaffold accesses a distinct chemical space not yet fully explored, representing a unique starting point for lead optimization.
| Evidence Dimension | CCR5 antagonism scaffold differentiation |
|---|---|
| Target Compound Data | Active as CCR5 antagonist in preliminary screen (specific IC50 data not publicly available) |
| Comparator Or Baseline | 4-(pyrazolyl)piperidine series with extensive published SAR |
| Quantified Difference | Not applicable – scaffold-level differentiation |
| Conditions | In vitro CCR5 binding/functional assay |
Why This Matters
Enables medicinal chemists to explore a structurally distinct region of the CCR5 antagonist pharmacophore, potentially overcoming resistance or selectivity issues associated with the 4-substituted series.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. Accessed 2026-04-28. View Source
- [2] Kwei, G.Y. et al. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorg. Med. Chem. Lett. 2004, 14, 383-386. View Source
